molecular formula C18H19Cl2N3O B1207795 盐酸洛沙平 CAS No. 54810-23-0

盐酸洛沙平

货号 B1207795
CAS 编号: 54810-23-0
分子量: 364.3 g/mol
InChI 键: JSXBVMKACNEMKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loxapine is an antipsychotic used in psychiatry for over 40 years with a well-established profile . It is a dibenzoxazepine tricyclic antipsychotic agent, available for oral, intramuscular, and inhalatory administration . It is primarily used in the treatment of schizophrenia . The medicine is a member of the dibenzoxazepine class and structurally very similar to clozapine .


Molecular Structure Analysis

Loxapine has a complex molecular structure. Its IUPAC name is 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine . The molecular formula of Loxapine Hydrochloride is C18H19Cl2N3O .


Physical And Chemical Properties Analysis

Loxapine is a dibenzoxazepine compound . Its average molecular weight is 327.808 g/mol . Unfortunately, the available literature does not provide more detailed physical and chemical properties of Loxapine hydrochloride.

科学研究应用

脑区中的分布和代谢

洛沙平是一种抗精神病药,代谢成几种具有不同药理特性的活性代谢物。Wong、Wo 和 Zuo (2012) 的一项研究开发了一种方法,用于量化大鼠脑组织、血浆和脑脊液 (CSF) 中的洛沙平和其代谢物。该方法促进了对洛沙平和其代谢物在神经治疗学中的作用的临床前和临床研究(Wong, Wo, & Zuo, 2012)

人血浆中的定量

Meng 等人(2017 年)开发了一种高效液相色谱-串联质谱 (LC-MS/MS) 方法来测定人血浆中的洛沙平和其代谢物。该方法通过解决色谱不良和灵敏度不足等挑战,有助于支持临床开发(Meng et al., 2017)

治疗激动的疗效

Popovic、Nuss 和 Vieta (2015) 强调,洛沙平的抗精神病疗效与其他典型或非典型抗精神病药相似。吸入洛沙平被开发用于与精神分裂症或双相情感障碍相关的激动的急性治疗,提供了一种创新的快速选择(Popovic, Nuss, & Vieta, 2015)

双相情感障碍或精神分裂症的吸入剂

Keating (2013) 回顾了洛沙平吸入粉剂 (Adasuve®) 用于双相情感障碍或精神分裂症患者激动的急性治疗。这种给药方法可快速达到血浆浓度,并且通常耐受性良好,代表了急性激动的治疗新选择(Keating, 2013)

临床试验和药代动力学分析

Dong 等人(2017 年)探索了吸入洛沙平用于儿科研究。他们制定了一项临床试验方案,以支持儿童和青少年的 I 期药代动力学研究。这项工作表明,建模和模拟如何帮助设计临床试验,以确定年轻人群的安全有效剂量(Dong et al., 2017)

激动的安全性及有效性

Currier 和 Walsh (2013) 综述了吸入洛沙平在健康患者和肺功能受损患者中的安全性和有效性。他们的综述讨论了当前证据基础的局限性以及在精神科急症护理环境中使用的必要保障措施(Currier & Walsh, 2013)

健康志愿者的药代动力学

Spyker、Munzar 和 Cassella (2010) 进行了一项随机、双盲、安慰剂对照、剂量递增研究,以确定健康志愿者中吸入洛沙平气雾剂的药代动力学特征。他们的研究结果表明,吸入是一种安全、耐受性良好的方法,可以快速达到洛沙平的治疗血浆浓度(Spyker, Munzar, & Cassella, 2010)

洛沙平和氯氮平的比较

Shrestha 等人(2021 年)讨论了氯氮平无效时洛沙平在精神疾病中的重要性。他们提出了一系列案例,突出了洛沙平在控制精神病症状和提高用药依从性方面的作用(Shrestha et al., 2021)

精神分裂症患者的系统评价

Halim 和 Puri (2021) 对洛沙平进行了系统评价,探讨了它在神经性疾病中的使用。他们强调需要快速起效、患者耐受性更好、依从性更好的治疗方法(Halim & Puri, 2021)

洛沙平吸入治疗快速镇静的概述

Parker (2014) 概述了洛沙平最近在英国获得许可,用于治疗精神分裂症或双相情感障碍成人的激动。本文有助于考虑其在常规临床实践中的地位(Parker, 2014)

精神分裂症的快速急性治疗

Lesem 等人(2011 年)评估了吸入洛沙平作为精神分裂症激动的一种快速起效、非注射的急性治疗方法。他们的研究发现,吸入洛沙平可快速改善患有精神病性疾病的激动患者(Lesem et al., 2011)

精神分裂症和双相情感障碍的疗效和安全性

San 等人(2018 年)比较了吸入洛沙平与肌内注射抗精神病药阿立哌唑在精神分裂症或双相 I 型障碍急性激动患者中的疗效和安全性。他们的研究结果支持吸入洛沙平作为管理急性激动的一线选择(San et al., 2018)

药代动力学和吸烟影响

Takahashi 等人(2014 年)调查了吸烟对吸入洛沙平药代动力学的影响。他们的研究得出结论,吸入洛沙平不需要根据吸烟行为调整剂量(Takahashi et al., 2014)

安全和危害

Loxapine can temporarily lower the number of white blood cells in your blood, increasing the chance of getting an infection . It’s important to avoid people with infections while taking this medication . In handling the compound, one should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

属性

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXBVMKACNEMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1977-10-2 (Parent)
Record name Loxapine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70203304
Record name Loxapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxapine hydrochloride

CAS RN

54810-23-0
Record name Loxapine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOXAPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxapine hydrochloride
Reactant of Route 2
Reactant of Route 2
Loxapine hydrochloride
Reactant of Route 3
Reactant of Route 3
Loxapine hydrochloride
Reactant of Route 4
Reactant of Route 4
Loxapine hydrochloride
Reactant of Route 5
Reactant of Route 5
Loxapine hydrochloride
Reactant of Route 6
Loxapine hydrochloride

Citations

For This Compound
64
Citations
TA Wittkopp - The Journal of Clinical Psychiatry, 1978 - europepmc.org
In an open study of 4-weeks duration, both an oral liquid concentrate formulation of loxapine hydrochloride (LOXITANE C) and capsules of loxapine succinate (LOXITANE) were …
Number of citations: 3 europepmc.org
SA Al-Suwayeh - 1997 - search.proquest.com
… oral concentrate as loxapine hydrochloride 25 mg/ml and c) intramuscular injection as loxapine hydrochloride 50 mg/ml where each ml contains loxapine hydrochloride equivalent to 50 …
Number of citations: 1 search.proquest.com
JL Thomas - Current Therapeutic Research, 1979 - psycnet.apa.org
… Administered loxapine succinate capsules and/or loxapine hydrochloride oral liquid concentrate (10–250 mg/day for 4 wks) to 17 young adults with an initial acute schizophrenic …
Number of citations: 4 psycnet.apa.org
JR DePaulo Jr, FJ Ayd Jr - Psychosomatics, 1982 - Elsevier
The authors review the accumulated clinical experience with loxapine, with particular emphasis on the more recent literature. Indications, dosage, and pharmacokinetics are discussed …
Number of citations: 18 www.sciencedirect.com
RH Howland - Journal of Psychosocial Nursing and Mental …, 2012 - journals.healio.com
… Loxapine hydrochloride is an FDA-approved IM formulation that has been shown to be effective for treating acute agitation in older studies (Dubin & Weiss, 1986). …
Number of citations: 2 journals.healio.com
DER VAN - 1978 - pascal-francis.inist.fr
EFFICACY OF LOXAPINE HYDROCHLORIDE INTRAMUSCULAR (LOXITANE-IM) IN ACUTE SCHIZOPHRENIA. … EFFICACY OF LOXAPINE HYDROCHLORIDE …
Number of citations: 0 pascal-francis.inist.fr
KA Theesen, JE Wilson, DW Newton… - American Journal of …, 1981 - academic.oup.com
The visual compatibility of lithium citrate syrup (1.6 meq Li + /ml) in mixtures with each of 10 neuroleptic drug solutions or concentrates was studied. Lithium citrate syrup (5 or 10 ml) was …
Number of citations: 9 academic.oup.com
CE Coffey, J Lucke, RD Weiner, AD Krystal, M Aque - Biological psychiatry, 1995 - Elsevier
We measured initial seizure threshold by means of a structured stimulus dosage titration procedure in a clinical sample of 111 depressed patients undergoing brief-pulse, …
Number of citations: 200 www.sciencedirect.com
C Sauder, P Porterfield, KF Shalansky… - American journal of …, 1999 - academic.oup.com
The Therapy Consultation section provides brief advice, in question-and-answer format, on how to handle specific drugtherapy problems. Readers are invited to submit questions, which …
Number of citations: 3 academic.oup.com
CD VANDERVELDE - CURRENT …, 1978 - … INC 245 WEST 17TH STREET, NEW …
Number of citations: 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。